6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by further functionalization to introduce the methoxy group and the cyclohexene carboxylic acid moiety. Reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes like microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclohexene moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the methoxy and cyclohexene carboxylic acid groups.
6-Methoxy-1,3-benzothiazole-2-amine: Similar structure but without the cyclohexene carboxylic acid moiety.
Uniqueness
What sets 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.401 |
IUPAC Name |
6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
OUMCKLLKLDUBLJ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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